molecular formula C12H8FN3O B14211883 6-(4-Fluorophenyl)furo[2,3-D]pyrimidin-4-amine

6-(4-Fluorophenyl)furo[2,3-D]pyrimidin-4-amine

Cat. No.: B14211883
M. Wt: 229.21 g/mol
InChI Key: PMBAUOTXONQYEV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Fluorophenyl)furo[2,3-D]pyrimidin-4-amine typically involves the condensation of 2-bromo-4’-fluoroacetophenone with appropriate reagents under controlled conditions . One common method includes the use of microwave irradiation to enhance the reaction efficiency and selectivity . The reaction conditions often involve the use of bases or acids as catalysts, and the process may be accelerated by heat or light .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to ensure high yield and purity while maintaining cost-effectiveness and environmental safety.

Chemical Reactions Analysis

Types of Reactions

6-(4-Fluorophenyl)furo[2,3-D]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a furo[2,3-D]pyrimidine derivative with additional oxygen functionalities, while substitution reactions could introduce different aromatic or aliphatic groups .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-Fluorophenyl)furo[2,3-D]pyrimidin-4-amine is unique due to its specific fluorine substitution on the phenyl ring, which can significantly influence its biological activity and chemical reactivity. The presence of the fluorine atom can enhance the compound’s ability to interact with biological targets and improve its stability and bioavailability .

Properties

Molecular Formula

C12H8FN3O

Molecular Weight

229.21 g/mol

IUPAC Name

6-(4-fluorophenyl)furo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C12H8FN3O/c13-8-3-1-7(2-4-8)10-5-9-11(14)15-6-16-12(9)17-10/h1-6H,(H2,14,15,16)

InChI Key

PMBAUOTXONQYEV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC3=C(N=CN=C3O2)N)F

Origin of Product

United States

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